molecular formula C11H20N4O2 B1531316 Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate CAS No. 1935404-92-4

Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate

Cat. No.: B1531316
CAS No.: 1935404-92-4
M. Wt: 240.3 g/mol
InChI Key: GIJFNMPWHPFKSR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an azidomethyl group at the 2-position. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic processes, while the azide moiety enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for applications in drug discovery, bioconjugation, and materials science . Its molecular formula is C₁₁H₂₀N₄O₂, with a molecular weight of 240.30 g/mol (CAS: EN300-238615) .

Properties

IUPAC Name

tert-butyl 2-(azidomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-7-5-4-6-9(15)8-13-14-12/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJFNMPWHPFKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of tert-butyl 2-(azidomethyl)piperidine-1-carboxylate primarily involves its azide group, which can participate in various chemical reactions. The azide group can undergo cycloaddition reactions to form triazoles, which are important in many biological and chemical processes . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate

  • Structure : Azidomethyl group at the 4-position instead of 2-position.
  • Synthesis : Achieved via mesylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, followed by azide substitution (95% yield) .
  • Applications : Similar utility in click chemistry, but steric and electronic differences due to substituent position may influence reaction kinetics or binding affinities.

Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate

  • Structure : Azidomethyl and isopropyl groups at the 3-position.
  • Properties : Increased steric hindrance from the isopropyl group reduces solubility in polar solvents compared to the 2-azidomethyl analog. Molecular formula: C₁₄H₂₆N₄O₂ (MW: 282.39 g/mol; CAS: 1909313-25-2) .

Functional Group Variations

Tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate

  • Structure: Replaces azidomethyl with an aminoethyl group.
  • Reactivity: The amine group enables amide bond formation or Schiff base chemistry, contrasting with the azide’s click reactivity.

Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

  • Structure : Tetrazole ring at the 3-position.
  • Binding Affinity : Exhibits stronger binding (ΔG = –4.5 kcal/mol) compared to azidomethyl derivatives, attributed to the tetrazole’s aromaticity and hydrogen-bonding capacity .

Table 1: Comparative Data for Piperidine Derivatives

Compound Name Molecular Formula MW (g/mol) CAS Number Key Properties/Applications
Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate C₁₁H₂₀N₄O₂ 240.30 EN300-238615 Click chemistry, high azide reactivity
Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate C₁₁H₂₀N₄O₂ 240.30 Not provided Synthetic intermediate, 95% yield
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate C₁₁H₁₉N₅O₂ 253.30 Not provided High binding affinity (ΔG = –4.5 kcal/mol)
Tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate C₁₂H₂₄N₂O₂ 228.33 1334493-86-5 Amine coupling, requires safety protocols

Research Findings and Discrepancies

  • Binding Energy Trends : Tetrazole-substituted piperidines show superior binding stability (–4.5 kcal/mol) compared to azidomethyl derivatives, highlighting the role of heterocyclic aromaticity in molecular interactions .
  • Data Caution : lists an inconsistent molecular formula (C₈H₁₀ClN₃) for the target compound; this likely reflects a cataloging error, and cross-referencing primary literature is advised.

Biological Activity

Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H22N4O2
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 156185-63-6

The compound features a piperidine ring, which is a common motif in many bioactive molecules, and an azidomethyl group that enhances its reactivity in chemical transformations, particularly in click chemistry applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its azido group can participate in cycloaddition reactions, allowing for the formation of stable conjugates with proteins and other biomolecules. This property is particularly useful for drug development as it can lead to the creation of targeted therapies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Cytotoxicity : Preliminary assays suggest that it could induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFocusFindings
AntimicrobialDemonstrated activity against Gram-positive bacteria with MIC values < 50 µg/mL.
CytotoxicityInduced apoptosis in MCF-7 breast cancer cells at concentrations > 20 µM.
Enzyme InhibitionInhibited the activity of acetylcholinesterase with an IC50 of 15 µM.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using MCF-7 breast cancer cells to evaluate the cytotoxic effects of this compound. The compound was found to induce cell death through apoptosis pathways, with flow cytometry results confirming increased annexin V binding in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate

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